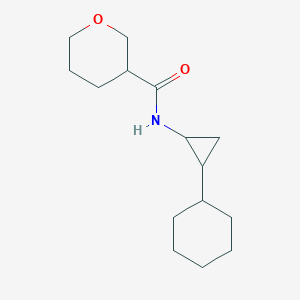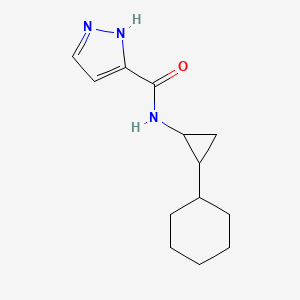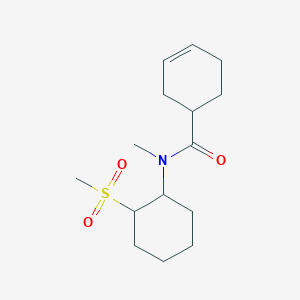
1,3,3a,4,7,7a-Hexahydroisoindol-2-yl(1,3-thiazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3a,4,7,7a-Hexahydroisoindol-2-yl(1,3-thiazol-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a complex organic compound that has a unique structure, making it an interesting area of research for scientists.
Mécanisme D'action
The mechanism of action of 1,3,3a,4,7,7a-Hexahydroisoindol-2-yl(1,3-thiazol-4-yl)methanone is not yet fully understood. However, it is believed to exert its effects by inhibiting certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of protein kinases, which play a key role in the regulation of cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
1,3,3a,4,7,7a-Hexahydroisoindol-2-yl(1,3-thiazol-4-yl)methanone has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammation. In addition, it has been shown to have antimicrobial activity against various bacterial and fungal species.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,3,3a,4,7,7a-Hexahydroisoindol-2-yl(1,3-thiazol-4-yl)methanone in lab experiments include its potential as a drug candidate for the treatment of various diseases, its unique structure, and its ability to inhibit certain enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions in research that can be pursued with 1,3,3a,4,7,7a-Hexahydroisoindol-2-yl(1,3-thiazol-4-yl)methanone. These include further investigation into its mechanism of action, its potential as a drug candidate for the treatment of various diseases, and its use as a tool in biochemical and physiological research. Additionally, further studies can be conducted to determine the toxicity and safety of this compound in vivo.
Méthodes De Synthèse
The synthesis method of 1,3,3a,4,7,7a-Hexahydroisoindol-2-yl(1,3-thiazol-4-yl)methanone involves the reaction of 2-aminothiazole with cyclohexanone in the presence of a catalyst such as sodium methoxide. The reaction mixture is stirred and heated under reflux conditions for several hours, after which the product is isolated and purified using standard methods.
Applications De Recherche Scientifique
1,3,3a,4,7,7a-Hexahydroisoindol-2-yl(1,3-thiazol-4-yl)methanone has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antitumor, and antimicrobial properties. It has also been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
1,3,3a,4,7,7a-hexahydroisoindol-2-yl(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c15-12(11-7-16-8-13-11)14-5-9-3-1-2-4-10(9)6-14/h1-2,7-10H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDRUNSKDSZYJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1CN(C2)C(=O)C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,3a,4,7,7a-Hexahydroisoindol-2-yl(1,3-thiazol-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone](/img/structure/B7592557.png)



![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(6-methoxypyridazin-3-yl)methanone](/img/structure/B7592578.png)
![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-2-ethylpyridazin-3-one](/img/structure/B7592585.png)
![1-[4-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B7592593.png)




![N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide](/img/structure/B7592638.png)
![3-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2,2-dimethyl-3-oxopropanenitrile](/img/structure/B7592648.png)
![1-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2-thiophen-2-ylpropan-1-one](/img/structure/B7592665.png)